molecular formula C16H26O B3395636 2-(3,5-Di-tert-butylphenyl)ethanol CAS No. 858859-67-3

2-(3,5-Di-tert-butylphenyl)ethanol

Cat. No. B3395636
M. Wt: 234.38 g/mol
InChI Key: BHZUDPUPBDUULY-UHFFFAOYSA-N
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Patent
US05420343

Procedure details

To a solution of the title product of Example 18 (500 mg, 2.14 mmoles) in ethanol (10 ml) is added a solution of sodium borohydride (80.8 mg, 2.14 mmoles) in water (1 ml). After disappearance of starting material as judged by TLC, excess reagent is destroyed by addition of acetic acid, and the mixture concentrated. The residue is partitioned between diethyl ether and water, the organic layer dried over sodium sulfate, filtered, and evaporated. Chromatography of the residue over silica gel using mixtures of ethyl acetate and hexane as eluents affords the title compound.
Name
title product
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
80.8 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([CH2:15][CH:16]=[O:17])[CH:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)([CH3:4])[CH3:3].[BH4-].[Na+]>C(O)C.O>[CH3:14][C:11]([C:9]1[CH:8]=[C:7]([CH2:15][CH2:16][OH:17])[CH:6]=[C:5]([C:2]([CH3:4])([CH3:3])[CH3:1])[CH:10]=1)([CH3:12])[CH3:13] |f:1.2|

Inputs

Step One
Name
title product
Quantity
500 mg
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=C(C1)C(C)(C)C)CC=O
Name
Quantity
80.8 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is destroyed by addition of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between diethyl ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1C=C(C=C(C1)C(C)(C)C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.